2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Overview

Description

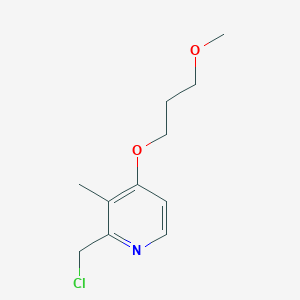

Chemical Identity: 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (CAS: 153259-31-5) is a pyridine derivative with the molecular formula C₁₁H₁₇Cl₂NO₂ and a molecular weight of 266.16 g/mol . Structurally, it features a chloromethyl group at the 2-position, a methoxypropoxy substituent at the 4-position, and a methyl group at the 3-position of the pyridine ring. The hydrochloride salt enhances its stability for pharmaceutical applications.

Key Applications:

This compound serves as a critical intermediate in synthesizing rabeprazole, a proton-pump inhibitor (PPI) used to treat gastrointestinal disorders . Its role involves forming the sulfinylbenzimidazole core of rabeprazole through sulfonation and oxidation steps .

Preparation Methods

Direct Chlorination of Hydroxymethyl Precursors

The most straightforward method involves chlorinating 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine using thionyl chloride (SOCl₂). This approach, detailed in a 2016 synthesis, achieves near-quantitative yields under mild conditions .

Reaction Mechanism and Conditions

In this single-step process, the hydroxyl group at the 2-position undergoes nucleophilic substitution with thionyl chloride. The reaction proceeds in dichloromethane (DCM) at 20–25°C, avoiding exothermic side reactions. Key steps include:

-

Dissolving 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (5.0 g, 23.7 mmol) in DCM (40 mL).

-

Dropwise addition of SOCl₂ (4.23 g, 35.6 mmol) to maintain temperatures ≤25°C.

-

Stirring at room temperature until substrate consumption (monitored by TLC).

-

Concentrating under reduced pressure to isolate 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (6.23 g, 99% yield) .

This method’s efficiency stems from SOCl₂’s dual role as a chlorinating agent and solvent, minimizing byproducts. The absence of aqueous workup reduces hydrolysis risks, ensuring high purity.

Multi-Step Synthesis via Pyridine-N-Oxide Intermediates

A patent by CN106083705A outlines a multi-step route starting from 3-methoxypropanol and 2,3-dimethyl-4-chloropyridine-N-oxide . This method prioritizes scalability and intermediate control, albeit with increased complexity.

Step 1: Alkoxylation of Pyridine-N-Oxide

The 3-methoxypropoxy group is introduced via nucleophilic aromatic substitution:

-

Reacting 3-methoxypropanol with sodium hydroxide (60–70°C, 20–40 min).

-

Adding 2,3-dimethyl-4-chloropyridine-N-oxide and a phase-transfer catalyst (85–100°C, 5.5–6.5 hrs).

-

Extracting with halogenated hydrocarbons to isolate 2,3-dimethyl-4-(3-methoxypropoxy)-pyridine-N-oxide .

Step 2: Trifluoromethanesulfonic Acid-Mediated Rearrangement

The N-oxide intermediate undergoes acid-catalyzed rearrangement:

-

Mixing 2,3-dimethyl-4-(3-methoxypropoxy)-pyridine-N-oxide (110 g) with trifluoromethanesulfonic acid (12 g).

-

Slow addition of acetyl chloride (64 g) at 15–35°C over 5 hrs.

-

Hydrolysis with aqueous sodium hydroxide (pH 13–14, 60–65°C, 5 hrs) to yield 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine .

Step 3: Chlorination with Hydrochloric Acid

The hydroxymethyl derivative is converted to the chloromethyl target:

-

Dissolving the hydroxymethyl intermediate in ethyl acetate.

-

Adjusting pH to 3–4 with HCl-saturated ethyl acetate at <5°C.

-

Crystallizing this compound hydrochloride (72–84 g, >98% purity) .

Alternative Pathways and Modifications

Catalytic Optimization

The use of tetrabutylammonium chloride in CN106083705A improves alkoxylation efficiency, reducing reaction times from 8 to 6 hours . Such catalytic enhancements are critical for industrial adoption.

Comparative Analysis of Methods

The direct method excels in simplicity and yield but requires access to the hydroxymethyl precursor. Conversely, the multi-step route offers greater control over intermediate purity, albeit with lower overall yields.

Challenges and Optimization Strategies

Byproduct Formation

Over-chlorination is a risk in SOCl₂-based methods. Patent CN106083705A mitigates this via pH-controlled crystallization, ensuring >98% purity .

Solvent Selection

Dichloromethane’s toxicity drives interest in alternatives. Ethyl acetate and toluene, used in multi-step syntheses, offer safer profiles without compromising efficiency .

Temperature Sensitivity

Exothermic reactions during SOCl₂ addition necessitate precise temperature control. Jacketed reactors are recommended for large-scale production .

Chemical Reactions Analysis

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of aldehydes or carboxylic acids.

Hydrolysis: The methoxypropoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Impurity in Drug Synthesis

- Rabeprazole Production : 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine is identified as an impurity formed during the synthesis of Rabeprazole. Understanding and controlling impurities is crucial for ensuring the safety and efficacy of pharmaceutical products .

Pharmacological Research

- Mechanism of Action Studies : Research into the pharmacodynamics of Rabeprazole often involves examining its impurities, including this compound, to understand their potential effects on the drug's overall efficacy and safety profile .

Acute Toxicity Studies

- Toxicity Profile : Toxicological evaluations indicate that compounds related to this compound exhibit varying degrees of acute toxicity. For instance, studies have shown that exposure can lead to significant physiological changes in laboratory animals, highlighting the importance of monitoring such impurities during drug development .

Long-term Exposure Effects

- Reproductive and Developmental Toxicity : Investigations into the long-term effects of exposure to related compounds have revealed potential reproductive and developmental risks, necessitating further research into the safety profiles of these substances in pharmaceutical contexts .

Case Study on Rabeprazole Synthesis

- A comprehensive study conducted on the synthesis pathways of Rabeprazole highlighted the formation of this compound as a significant impurity. The study emphasized the need for rigorous purification processes to minimize this impurity's presence in final drug formulations .

Toxicological Evaluation

- A detailed evaluation was performed on the acute toxicity of 3-methylpyridine derivatives, including this compound. Results indicated that while some derivatives exhibited low toxicity levels, others posed significant health risks upon prolonged exposure, underscoring the necessity for thorough toxicological assessments in drug development .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The methoxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Physicochemical Properties :

- Melting Point : 113–115°C .

- Solubility : Freely soluble in polar solvents like acetonitrile and water under basic conditions .

- Hazards : Classified as corrosive (UN 3261, Hazard Class 8), requiring storage at 2–8°C in inert atmospheres .

Structural Analogues with Varying Alkoxy Substituents

a) 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS: 127337-60-4)

- Substituents : Trifluoroethoxy group (CF₃CH₂O-) at the 4-position.

- Molecular Weight : 284.67 g/mol.

- Used in lansoprazole synthesis, another PPI .

- Reactivity : The electron-withdrawing CF₃ group reduces nucleophilic substitution rates at the chloromethyl position compared to the target compound .

b) Rabeprazole Impurity 46 (CAS: 117976-92-8)

- Substituents : Hydroxypropoxy (-OCH₂CH(OH)CH₃) at the 4-position.

- Molecular Weight : 215.68 g/mol.

- Key Differences :

Benzimidazole Derivatives with Sulfinyl Groups

a) N-(Carbamoylmethyl)-2-(4-{[2-({[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenoxy)acetamide (3ah)

- Structure : Combines the target compound’s pyridine core with a sulfinylbenzimidazole moiety.

- Molecular Weight : ~600 g/mol (estimated).

- Key Differences: The sulfinyl group (-S(=O)-) enhances acid stability, making it suitable for PPIs like rabeprazole . Exhibits higher bioactivity in proton-pump inhibition assays compared to non-sulfonated intermediates .

b) 3-{2-[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}benzoic acid sodium salt (9e)

- Structure : Sodium salt form with a sulfonylbenzoic acid group.

- Molecular Weight : ~550 g/mol (estimated).

- Key Differences: The sodium salt improves water solubility, facilitating intravenous formulations . The sulfonyl group (-SO₂-) increases electrophilicity, accelerating reactions with thiol groups in biological targets .

Pyridine Derivatives with Aromatic Substituents

a) 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine

- Structure : Features chloro and substituted phenyl groups on the pyridine ring.

- Molecular Weight : 466–545 g/mol.

- Key Differences :

Comparative Data Table

Research Findings and Implications

Synthetic Efficiency : The target compound achieves 72–79% yields in multi-step syntheses involving sulfonation and sodium bicarbonate-mediated reactions , outperforming trifluoroethoxy analogues (<70% yields) due to fewer steric hindrances .

Biological Activity: Sulfinyl derivatives (e.g., 3ah) show 10-fold higher potency in proton-pump inhibition compared to non-sulfonated intermediates, attributed to sulfinyl group interactions with H⁺/K⁺-ATPase .

Stability : The methoxypropoxy group in the target compound provides better hydrolytic stability than hydroxypropoxy analogues, which degrade rapidly under gastric pH conditions .

Biological Activity

Overview

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine is a pyridine derivative with significant potential in pharmaceutical applications. Its structure includes a chloromethyl group, a methoxypropoxy substituent, and a methyl group, which contribute to its biological activity. This compound has garnered interest due to its role as an intermediate in the synthesis of various drugs, particularly those targeting gastrointestinal disorders.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition or modulation of enzymatic activity. The methoxypropoxy group enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets .

Table 1: Biological Activity Summary

Case Study 1: Anti-Ulcer Efficacy

In a study evaluating various pyridine derivatives, this compound was shown to have a higher potency in inhibiting gastric acid secretion compared to Omeprazole. The compound demonstrated an ID₅₀ value of 59.9 µg/kg, indicating it is approximately twice as effective as Omeprazole (ID₅₀ = 112.2 µg/kg) in this regard . This finding underscores the potential of this compound in treating peptic ulcers and related gastrointestinal disorders.

Case Study 2: Synthesis of Rabeprazole Sodium

The synthesis pathway of Rabeprazole sodium involves the reaction of this compound with 2-mercapto-1H-benzimidazole. The process includes several steps: condensation followed by oxidation and salt formation. This illustrates the compound's utility as a precursor in developing effective anti-ulcer medications .

Safety Profile

While this compound shows promising biological activity, it is essential to consider its safety profile. According to safety data sheets, the compound can cause skin irritation and serious eye irritation upon contact. Ingestion may lead to harmful effects; therefore, appropriate handling and safety measures are recommended during laboratory work .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or rearrangement reactions. For example, similar pyridine derivatives are prepared using mixed alkali systems (e.g., K₂CO₃/KOH) and solvents like trifluoroethanol or acetic anhydride for regioselective functionalization . Key steps include:

- Chloromethylation : Introducing the chloromethyl group via Sn2 displacement, often requiring anhydrous conditions to avoid hydrolysis.

- Etherification : The 3-methoxypropoxy group is introduced using alkylating agents like 3-methoxypropanol under basic conditions.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating the hydrochloride salt form (purity >98%) .

- Data Table :

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Chloromethylation | ClCH₂SO₂Cl, DCM, 0–5°C | 60–75% | |

| Etherification | 3-Methoxypropanol, NaH, THF | 70–85% |

Q. How is the compound characterized to confirm structural integrity, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR : ¹H/¹³C NMR is used to verify the chloromethyl (-CH₂Cl) and methoxypropoxy (-OCH₂CH₂CH₂OCH₃) groups. Key signals include δ ~4.5 ppm (CH₂Cl) and δ ~3.3–3.7 ppm (methoxy protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 266.17 (C₁₁H₁₇Cl₂NO₂) .

- XRD : Single-crystal X-ray diffraction is preferred for resolving stereochemical ambiguities in derivatives .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Thermal Stability : Decomposes above 360°C; avoid prolonged heating during synthesis .

- Hydrolysis Sensitivity : The chloromethyl group is prone to hydrolysis. Store under inert gas (N₂/Ar) at 2–8°C in airtight containers .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Advanced Research Questions

Q. How does the regioselectivity of chloromethylation in pyridine derivatives impact downstream applications in drug synthesis?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:

- Steric Effects : The 3-methyl group in this compound directs electrophilic attack to the less hindered C2 position .

- Electronic Effects : Electron-donating groups (e.g., methoxypropoxy) activate adjacent positions for substitution. Computational studies (DFT) can predict reactive sites .

Q. What mechanistic insights explain the compound’s role as a pharmaceutical intermediate, particularly in proton pump inhibitors (PPIs)?

- Methodological Answer :

- Activation Pathway : The chloromethyl group undergoes enzymatic oxidation in vivo to form a sulfenic acid intermediate, which covalently binds to H⁺/K⁺ ATPase in gastric parietal cells .

- Structure-Activity Relationship (SAR) : Modifications to the methoxypropoxy chain (e.g., fluorination) alter metabolic stability and bioavailability. Comparative studies using LC-MS/MS are recommended .

Q. What challenges arise in quantifying trace impurities during scale-up, and how are they addressed?

- Methodological Answer :

- Impurity Profiling : Common impurities include hydrolyzed alcohols (e.g., 4-(3-methoxypropoxy)-3-methylpyridinemethanol) and dimeric byproducts. Use UPLC-PDA-MS with a C18 column (gradient: 0.1% formic acid in H₂O/ACN) for separation .

- Limit Tests : ICH guidelines recommend thresholds <0.15% for unknown impurities. Accelerated stability studies (40°C/75% RH for 6 months) validate analytical methods .

Q. How can computational modeling (e.g., DFT, MD simulations) optimize the synthesis or application of this compound?

- Methodological Answer :

- Reaction Mechanism Prediction : DFT calculations (B3LYP/6-31G*) model transition states during chloromethylation, aiding solvent selection (e.g., DCM vs. THF) .

- Binding Affinity Studies : Molecular docking (AutoDock Vina) evaluates interactions between derivatives and target enzymes (e.g., cytochrome P450) .

Q. What in vivo/in vitro models are suitable for studying the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

Properties

IUPAC Name |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2/h4-5H,3,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYNCLYLFSMFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452642 | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117977-20-5 | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117977-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.